7-idrossicoumarine
7-Hydroxycoumarins are a class of organic compounds characterized by the presence of a coumarin nucleus with a hydroxy group attached at the 7-position. These compounds exhibit diverse biological activities, making them of significant interest in pharmaceutical and natural product research. Structurally, 7-hydroxycoumarins often display characteristic features such as a benzene ring fused to a pyran ring via a double bond, with an additional hydroxy group attached at the 7th carbon atom. Due to their structural characteristics, these compounds have been found to possess antioxidant, anti-inflammatory, and antimicrobial properties.
In natural products, 7-hydroxycoumarins are prevalent in various plants and can be isolated from sources such as Angelica dahurica, Scutellaria baicalensis, and Paeonia lactiflora. They play important roles in plant defense mechanisms against pathogens and pests. In addition to their natural occurrence, 7-hydroxycoumarins have also been synthesized through chemical methods for use in drug discovery and development.
The synthesis of 7-hydroxycoumarins involves multi-step organic reactions such as Friedel-Crafts acylation followed by hydroxylation at the 7-position. These compounds are valuable intermediates in the pharmaceutical industry, serving as starting materials for further derivatization to explore their potential therapeutic applications.

Struttura | Nome chimico | CAS | MF |
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2H-1-Benzopyran-2-one,8-[(3,7-dimethyl-2-octenyl)oxy]-7-hydroxy- (9CI) | 98299-78-6 | C19H24O4 |
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2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide | 101999-45-5 | C11H9NO4 |
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3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | 31575-15-2 | C13H14O3 |
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4-Butyl-7-hydroxy-2H-chromen-2-one | 342894-11-5 | C13H14O3 |
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Peucedanol | 46992-81-8 | C14H16O5 |
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3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one | 26481-13-0 | C13H12O3 |
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6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | 16555-98-9 | C12H10O4 |
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Hydrangetin | 485-90-5 | C10H8O4 |
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3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | 109565-17-5 | C16H20O3 |
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4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | 809234-33-1 | C10H7ClO4 |
Letteratura correlata
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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